molecular formula C17H9F6N3OS B2880013 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 338396-90-0

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No. B2880013
CAS RN: 338396-90-0
M. Wt: 417.33
InChI Key: WUDPHORBDKWPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a thiazole ring, a pyridine ring, and a carboxamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction of a thiol and a nitrile. The pyridine ring could be introduced through a cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (thiazole and pyridine), which could contribute to its stability. The trifluoromethyl groups could influence the electronic properties of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the carboxamide group could make it a candidate for various condensation reactions. The aromatic rings might also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Inhibition of Transcription Factors

A study investigated the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, focusing on its ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This compound showed potential for oral bioavailability improvement, with certain modifications maintaining or enhancing its cell-based activity (Palanki et al., 2000).

Coordination Polymers

Research into the structural diversity of copper(II) and silver(I) coordination polymers used angular dipyridyl ligands bearing amide spacers. These complexes exhibited unique molecular structures and showed potential applications in materials science for their emitting properties and structural variety (Yeh et al., 2008).

Oxidative C–H Functionalization

A study demonstrated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach indicated the versatility of using such compounds in synthesizing biologically relevant structures (Mariappan et al., 2016).

Synthesis of Aromatic Polyamides

The compound has been referenced in the synthesis of new diphenylfluorene-based aromatic polyamides, showcasing its utility in creating materials with desirable thermal and mechanical properties for industrial applications (Hsiao et al., 1999).

Chemoselective Thionation-Cyclization

An efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles was reported. This process highlights the compound's role in facilitating the synthesis of thiazoles with varied functionalities, indicating its importance in organic synthesis and potential pharmaceutical applications (Kumar et al., 2013).

Supramolecular Hetero-Bimetallacycles for Anticancer Potency

Research on tetracationic hetero-bimetallacycles constructed from an N,N'-bis(4-(pyridin-4-ylethynyl)phenyl)pyridine-2,6-dicarboxamide ligand showed significant cytotoxic effects against various cancer cell lines. This indicates the compound's potential in developing new anticancer therapies (Mishra et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information on its potential hazards .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, studying its reactivity, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F6N3OS/c18-16(19,20)10-5-11(17(21,22)23)7-12(6-10)25-14(27)13-8-28-15(26-13)9-1-3-24-4-2-9/h1-8H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDPHORBDKWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.